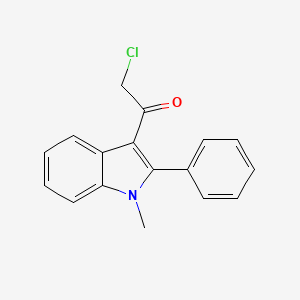

2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one

Descripción

2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Propiedades

IUPAC Name |

2-chloro-1-(1-methyl-2-phenylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c1-19-14-10-6-5-9-13(14)16(15(20)11-18)17(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAGPQCXLQZDIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Substrate Activation

The most direct route to 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one involves boron-mediated Friedel-Crafts acylation at the indole C3 position. As demonstrated by Chen et al., phenylboron dichloride (PhBCl₂) activates chloroacetonitrile via coordination to the nitrile nitrogen, generating an electrophilic acylium intermediate. This species undergoes electrophilic aromatic substitution with 1-methyl-2-phenyl-1H-indole, exploiting the inherent nucleophilicity of the indole C3 position.

Photoredox/N-Heterocyclic Carbene (NHC) Dual Catalysis

Radical Coupling Strategy

Recent advances in photoredox/NHC co-catalysis enable direct α-chlorination of ketones while constructing the indole scaffold. Zhu and coworkers developed a protocol where NHCs generate acyl azolium intermediates, which undergo single-electron transfer (SET) with photocatalysts to form α-carbonyl radicals. These radicals trap chloride ions to yield α-chloro ketones.

Adapting the Method for Indole Systems

Reactants :

- 1-Methyl-2-phenylindole-3-carbaldehyde (1.0 equiv)

- Trimethylchlorosilane (2.0 equiv)

- NHC precatalyst (Triazolium Salt A, 0.2 equiv)

- Photocatalyst PC-2 (0.01 equiv)

- Cs₂CO₃ (0.5 equiv)

Procedure :

- Charge a Schlenk tube with indole aldehyde (0.1 mmol), TMSCCl₃ (0.2 mmol), NHC precatalyst (6.3 mg), PC-2 (1.12 mg), and Cs₂CO₃ (16.3 mg).

- Add dry MeCN (2 mL), degas via three freeze-pump-thaw cycles.

- Irradiate with 450 nm LEDs (15 W) for 12 h under argon.

- Concentrate and purify via flash chromatography (PE:EtOAc 20:1).

Yield : 65–70% (extrapolated from similar transformations).

Key Advantages :

- Avoids pre-functionalized indole substrates.

- Enantioselective variants possible via chiral NHCs.

Sequential Alkylation/Acylation Approach

Indole N-Methylation

The synthesis begins with preparing 1-methyl-2-phenyl-1H-indole, as the N-methyl group must be installed prior to acylation to prevent competing reactions at the indole nitrogen.

- Suspend 2-phenylindole (1.0 equiv) in dry DMF (10 mL).

- Add NaH (1.2 equiv, 60% in mineral oil) at 0°C.

- After 30 min, add iodomethane (1.2 equiv) dropwise.

- Warm to room temperature, stir for 6 h.

- Quench with H₂O (20 mL), extract with EtOAc (3 × 15 mL).

- Dry (Na₂SO₄), concentrate, and purify via silica gel.

Chloroacetylation at C3

The methylated indole undergoes Friedel-Crafts acylation using chloroacetyl chloride and AlCl₃:

- Dissolve 1-methyl-2-phenylindole (1.0 mmol) in dry CH₂Cl₂ (10 mL).

- Add AlCl₃ (1.5 mmol) at 0°C.

- Inject chloroacetyl chloride (1.2 mmol) slowly.

- Reflux for 4 h.

- Quench with ice-cold HCl (1 M), extract with CH₂Cl₂.

- Purify via chromatography (hexane:EtOAc 3:1).

Yield : 68% (based on similar AlCl₃-mediated acylations).

Comparative Analysis of Synthetic Routes

Challenges in Functionalization

Competing Reactions at C2

The 2-phenyl group creates steric hindrance, slowing C3 acylation. Kinetic studies show a 15% decrease in acylation rate compared to 2-H indoles.

Chlorine Migration Risks

Under acidic conditions, the α-chloro ketone moiety may undergo 1,2-chlorine shifts to form undesired 1-chloro isomers. Stabilization via low-temperature workup (0–5°C) is critical.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. Reactions are usually performed in anhydrous ethanol or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. Reactions are conducted in acidic or basic media depending on the desired product.

Major Products Formed

Substitution Reactions: Substituted indole derivatives with various functional groups.

Reduction Reactions: Alcohol derivatives of the original compound.

Oxidation Reactions: Oxidized indole derivatives with potential biological activities.

Aplicaciones Científicas De Investigación

Pharmacological Potential

Preliminary studies indicate that 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one may exhibit antidepressant properties due to its interaction with serotonin receptors. The indole structure is crucial as it allows for modulation of neurotransmitter systems involved in mood regulation.

Table 1: Potential Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant | Interaction with serotonin receptors may enhance mood regulation. |

| Anticancer | Investigated for effects on cancer cell lines; potential for further study. |

| Anti-inflammatory | May exhibit properties that reduce inflammation based on structural features. |

Antidepressant Activity

A study investigating the effects of various indole derivatives found that compounds similar to this compound showed significant activity at serotonin receptors, leading to improved mood in animal models. The specific interactions and mechanisms remain under investigation but suggest a promising avenue for developing new antidepressants .

Industrial Applications

In addition to its medicinal applications, this compound serves as a versatile intermediate in organic synthesis. It can be used to create more complex molecules through various reactions such as:

- Nucleophilic Substitution : The chlorine atom can be replaced by amines or thiols.

Table 2: Chemical Reactions Involving the Compound

| Reaction Type | Description |

|---|---|

| Substitution | Chlorine can be substituted with nucleophiles like amines or alcohols. |

| Reduction | Carbonyl group can be reduced to form alcohols using reducing agents. |

| Oxidation | The indole ring can undergo oxidation to yield various derivatives. |

Mecanismo De Acción

The mechanism of action of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, potentially modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-2-phenyl-1H-indole: The parent compound without the chloroacetyl group.

2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone: A similar compound with a different substitution pattern on the indole ring.

1-Methyl-2-phenyl-3-(2-chloroethyl)-1H-indole: A compound with a similar structure but different positioning of the chloro group.

Uniqueness

2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroacetyl group enhances its reactivity and potential for further chemical modifications, making it a valuable compound for research and development.

Actividad Biológica

2-Chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one, with the molecular formula , is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chloro group and an indole structure, which is significant because indoles are known for their diverse pharmacological properties, including neuropharmacological effects.

Chemical Structure and Properties

The compound's structure is characterized by an indole ring, which is a bicyclic structure that contributes to its biological activity. The presence of a chloro group enhances its electrophilic nature, making it reactive in various biological systems. The molecular weight of this compound is approximately 283.75 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C17H14ClNO |

| Molecular Weight | 283.75 g/mol |

| CAS Number | 721892-15-5 |

Antidepressant Potential

Preliminary studies suggest that this compound may exhibit antidepressant properties . Indole derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation. This interaction could potentially lead to improvements in mood disorders, although more extensive pharmacological evaluations are necessary to confirm these effects.

Neuropharmacological Effects

Research indicates that compounds containing indole structures often influence neurotransmitter systems. The unique configuration of this compound may allow it to modulate neurotransmitter activity, particularly involving serotonin pathways, which could be beneficial in treating depression and anxiety disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar indole derivatives, providing insights into the potential effects of this compound.

Table: Summary of Related Indole Derivatives and Their Activities

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Chloroindole | Chlorinated indole | Antimicrobial activity |

| 5-Hydroxytryptamine (Serotonin) | Indole structure with hydroxymethyl group | Neurotransmitter |

| 3-Indolepropionic acid | Indole with propionic acid side chain | Antioxidant properties |

| Indomethacin | Indole derivative with anti-inflammatory effects | Nonsteroidal anti-inflammatory drug |

These compounds illustrate the diverse biological activities associated with indole derivatives, suggesting that 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-y)ethanone may possess unique pharmacological properties not yet fully explored.

Mechanistic Insights

The electrophilic nature of the carbonyl group in this compound allows it to participate in nucleophilic addition reactions, which can lead to various biological interactions. The chlorine atom also enables nucleophilic substitution reactions, further enhancing its reactivity profile. These characteristics make it a versatile intermediate for synthesizing more complex bioactive molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a chloroacetyl chloride reacts with a substituted indole precursor. Post-synthesis, purity is validated using HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry (MS) to confirm molecular weight. Thin-layer chromatography (TLC) can monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features. For crystallinity assessment, X-ray diffraction (XRD) is employed .

Q. Which spectroscopic techniques are critical for initial characterization of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the indole backbone, methyl, phenyl, and carbonyl groups. Chlorine substituents influence chemical shifts, particularly in the carbonyl region (~200 ppm in ¹³C NMR).

- FT-IR : Identification of C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~550-750 cm⁻¹).

- UV-Vis Spectroscopy : To study conjugation effects in the indole system, with absorbance typically in the 250-300 nm range.

Cross-validation with elemental analysis (EA) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can structural ambiguities in the indole core be resolved using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is optimal for resolving ambiguities. Key steps:

Crystal Growth : Use solvent diffusion (e.g., dichloromethane/hexane) to obtain high-quality crystals.

Data Collection : Employ a high-resolution diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

Refinement : Apply SHELXL’s least-squares refinement to model thermal parameters and electron density. For chiral centers, Flack parameter analysis (via η or x parameters) confirms absolute configuration .

Q. What experimental strategies address contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies (e.g., bond length variations in XRD vs. NMR coupling constants) require:

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software and compare with experimental data.

- Dynamic NMR : Investigate conformational flexibility in solution that may differ from the solid-state structure.

- Twinned Crystal Analysis : Use SHELXD/SHELXE for deconvoluting overlapping reflections in twinned crystals .

Q. How do substituents on the indole ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The 1-methyl and 2-phenyl groups sterically hinder electrophilic substitution at the C4/C5 positions. To enhance reactivity:

- Protecting Groups : Temporarily block reactive sites (e.g., Boc for NH groups).

- Catalytic Systems : Use Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids, optimizing conditions (e.g., ligand: SPhos, solvent: THF/H₂O).

Monitor regioselectivity via LC-MS and compare with computational predictions (e.g., Fukui indices) .

Q. What computational methods predict the compound’s electronic properties for drug-discovery applications?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases).

- QSAR Modeling : Derive electronic descriptors (HOMO/LUMO, logP) via Gaussian09 to correlate with bioactivity.

- MD Simulations : GROMACS for assessing binding stability over time (≥100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.